molecular formula C6H3ClFNO B584694 5-Chloro-2-fluoronicotinaldehyde CAS No. 882679-90-5

5-Chloro-2-fluoronicotinaldehyde

Cat. No.: B584694
CAS No.: 882679-90-5
M. Wt: 159.544
InChI Key: OAGTZGCJLKCEEY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the nicotinaldehyde structure enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Biological Activity

5-Chloro-2-fluoronicotinaldehyde (C₆H₃ClFNO) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a fluorine atom attached to a nicotinic aldehyde structure. Its molecular formula is C₆H₃ClFNO, and it has been studied for various biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various synthesized compounds, this compound was tested using the agar diffusion method. The results indicated that it exhibited notable inhibition zones against:

Bacterial StrainInhibition Zone (mm)MIC (µg/ml)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100
Bacillus subtilis1460

These results suggest that the compound possesses considerable antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have also been evaluated. In vitro assays indicated low toxicity levels in human cell lines, making it a candidate for further development in therapeutic applications. The compound's safety profile was assessed using standard cytotoxicity assays, revealing an IC₅₀ value greater than 100 µM, which indicates a favorable safety margin for potential use in medicinal chemistry .

Antiviral Activity

Emerging research has highlighted the potential antiviral properties of this compound. A study focusing on its effects against the hepatitis C virus (HCV) showed that the compound inhibited viral replication in cell culture models. The mechanism of action appears to involve interference with viral RNA-dependent RNA polymerase activity, similar to other fluorinated nucleoside analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets. Computational studies have suggested that these substitutions improve binding affinity to microbial enzymes and viral proteins, thereby increasing its efficacy as an antimicrobial and antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-fluoronicotinaldehyde, and how can purity be optimized?

  • Answer : Synthesis typically involves halogenation and formylation of nicotinaldehyde derivatives. For example, fluorination and chlorination steps under controlled conditions (e.g., using POCl₃ for chlorination and KF/18-crown-6 for fluorination) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>97% as reported in supplier data) . Ensure inert atmosphere use to prevent aldehyde oxidation.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic signals .
  • Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peak at m/z 159.55 (M+^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer :

  • Wear PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood due to potential aldehyde volatility and respiratory irritation .
  • Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

  • Answer : The aldehyde group and halogen substituents enable Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki coupling : React with aryl boronic acids using Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF/H₂O at 80°C .
  • Ullmann coupling : CuI/1,10-phenanthroline in DMSO at 120°C for C–N bond formation .
    Monitor reaction progress via TLC or LC-MS to optimize yields.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Answer : The electron-withdrawing fluorine and chlorine substituents activate the pyridine ring for NAS. The aldehyde group at position 3 directs nucleophiles (e.g., amines, thiols) to positions 4 or 6 via resonance stabilization of intermediates . Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on solvent polarity and nucleophile strength.

Q. How can researchers resolve contradictory data regarding the stability of this compound under acidic vs. basic conditions?

  • Answer :

  • Acidic conditions : Protonation of the aldehyde group may lead to hydration or polymerization. Stabilize with dilute HCl (<1 M) and low temperatures (0–5°C) .
  • Basic conditions : Aldehydes can undergo Cannizzaro disproportionation. Avoid strong bases (e.g., NaOH); use mild bases like NaHCO₃ for pH adjustment .
  • Contradictions : Discrepancies in stability reports may arise from trace metal impurities (e.g., Fe³⁺) accelerating degradation. Include chelating agents (EDTA) in buffers .

Q. What strategies are effective for incorporating this compound into multicomponent reactions (MCRs)?

  • Answer : Use as a carbonyl component in:

  • Biginelli reaction : With urea/thiourea and β-ketoesters under acid catalysis (e.g., HCl/EtOH) to synthesize dihydropyrimidinones .
  • Hantzsch dihydropyridine synthesis : React with β-ketoesters and ammonium acetate in ethanol under reflux .
    Optimize stoichiometry (1:1:1 ratio) and solvent polarity to favor cyclization.

Properties

IUPAC Name

5-chloro-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGTZGCJLKCEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654216
Record name 5-Chloro-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-90-5
Record name 5-Chloro-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of diisopropylamine (12.8 mL, 91.2 mmol) in THF (100 mL) was added butyllithium (31.9 mL of 2.5 M, 79.8 mmol) over 5 min. After 5 min, the reaction was cooled to −78° C. for 15 min. Then 5-chloro-2-fluoro-pyridine (10.0 g, 76.0 mmol) was slowly added over 5 min. The reaction was kept at −78° C. for an additional 1.5 hr. Then, morpholine-4-carbaldehyde (17.5 g, 152.1 mmol) was added rapidly. The mixture was stirred for a further 2 min and quenched with 10% citric acid and the mixture was allowed to warm to room temperature. The pH was adjusted to 5-6 with additional citric acid solution. The mixture was extracted with dichloromethane (3×200 mL) and the combined organic layers were dried over Na2SO4, filtered and concentrated. Flash chromatography (SiO2, 0-25% EtOAc-Hexanes, gradient elution) provided the desired product as an off-white crystalline solid (8.95 g, 74% yield). LC-MS shows the mass for the desired product and the corresponding hydrate: 1H NMR (300 MHz, CDCl3) δ 10.28 (d, J=8.4 Hz, 1H), 8.41 (t, J=1.4 Hz, 1H) and 8.25 (dd, J=2.7, 7.8 Hz, 1H) ppm; LC/MS Gradient 10-90%, 0.1% formic 5 min, C18/ACN, RT=2.45 min, (M+H) 159.91.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Yield
74%

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